molecular formula C16H13ClN4O3S B5554749 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B5554749
M. Wt: 376.8 g/mol
InChI Key: KYJNMNAVUFGBKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of substituted benzyl chlorides with chloroacetic acid, leading to a series of novel derivatives. The structures of these compounds are usually confirmed by 1H NMR spectral data and elemental analysis. In the synthesis process, certain derivatives have been found to exhibit significant antimicrobial activity, surpassing that of reference drugs against specific microbial strains (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is planar, and the substituents attached to this core can significantly influence the compound's properties. In certain cases, the molecular structure has been determined through X-ray crystallography, providing insight into the compound's conformation and the impact of different substituents on its overall structure (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization, chlorination, and nucleophilic substitution, which are essential for the synthesis of diverse derivatives with potential biological activities. These reactions can lead to the formation of compounds with varying substituents, significantly affecting their chemical properties and biological activities (Zhou et al., 2019).

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound and its derivatives have been synthesized and studied for their antimicrobial activity. Notably, a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs such as streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Synthesis of Fused Systems

Research into the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has contributed to the understanding of potential chemical applications. These compounds serve as synthons for further development into various heterocyclic compounds with potential application in medicinal chemistry (Bakhite et al., 2005).

Antifungal Activities

A study on the synthesis of thieno[2,3-d]pyrimidine derivatives highlighted their antifungal activities, particularly against Piricularia oryzae. The research aimed at developing compounds with preventive effects on rice blast, sheath blight, and cucumber powdery mildew, showcasing the agricultural applications of these chemical compounds (Konno et al., 1989).

Anticonvulsant Properties

The crystal structures of certain anticonvulsant enaminones related to this compound family have been studied, highlighting the importance of hydrogen bonding in their biological activity. This research provides insights into the design of new anticonvulsant drugs (Kubicki et al., 2000).

Polyamide and Polyimide Materials

The compound's derivatives have been used in the synthesis of aromatic polyamides and polyimides, indicating its relevance in the development of new materials with potential applications in electronics and aerospace due to their excellent thermal stability and mechanical properties (Yang & Lin, 1995).

Mechanism of Action

The mechanism of action of thienopyrimidines can vary widely depending on their specific structure and the target they interact with. Some thienopyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Future Directions

Thienopyrimidines are an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for therapeutic use .

properties

IUPAC Name

3-[2-(2-chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-5-3-2-4-9(10)17/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNMNAVUFGBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

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